6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid
Description
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is a halogenated benzofuran derivative distinguished by its substituents:
- Bromo at position C6 (electron-withdrawing, enhancing electrophilic reactivity).
- tert-Butyl at position C2 (bulky group, increasing steric hindrance and lipophilicity).
- Hydroxyl at position C5 (hydrogen-bond donor, influencing solubility and intermolecular interactions).
- Carboxylic acid at position C3 (acidic functional group, enabling salt formation and hydrogen bonding).
This compound’s structural complexity and functional diversity make it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-13(2,3)11-10(12(16)17)6-4-8(15)7(14)5-9(6)18-11/h4-5,15H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKISVZLLQENGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 2-(tert-butyl)-5-hydroxyphenylacetic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction leads to the formation of the benzofuran ring system, followed by bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced reaction monitoring techniques can help optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.
Major Products Formed
Oxidation: Formation of 6-Bromo-2-(tert-butyl)-5-oxobenzofuran-3-carboxylic acid.
Reduction: Formation of 6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-methanol.
Substitution: Formation of 6-Azido-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid or 6-Thiocyanato-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid.
Scientific Research Applications
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. For example, its hydroxyl and carboxylic acid groups may form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Methylated/Halogenated Derivatives ()
Compound III : Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Substituents : Methyl at C2, dibromoacetyl at C6, bromo at C3.
- Key Difference : Acetyl halogenation at C6 introduces additional bromine atoms, enhancing molecular weight (vs. tert-butyl in target) and altering electronic properties.
- Synthesis : Halogenation of acetyl group via dimethyl sulfate methylation .
- Compound VI: Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Substituents: Chlorine at C4 and dichloroacetyl at C4.
Target Compound vs. Ethyl Ester Derivatives ()
Ethyl 6-bromo-5-((2,5-dimethylbenzyl)oxy)-2-phenylbenzofuran-3-carboxylate ():
- Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (): Substituents: Methyl at C2, propenoxy at C4. Key Difference: The propenoxy chain introduces conformational flexibility, contrasting with the rigid tert-butyl group in the target .
Target Compound vs. Methoxyphenyl-Substituted Analog ()
- 6-Bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]-3-benzofurancarboxylic acid (CAS 2095616-86-5): Substituents: Branched methoxyphenyl group at C2.
Physicochemical Properties
Notes:
- The target’s carboxylic acid and hydroxyl groups enhance aqueous solubility compared to ester derivatives.
- tert-Butyl and methoxyphenyl substituents increase logP values, favoring membrane permeability but reducing solubility.
Biological Activity
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H13BrO4
- Molar Mass: 313.15 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer and antibacterial properties.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study assessed various benzofuran analogs against different cancer cell lines, revealing that compounds with specific substitutions at the benzofuran core demonstrate enhanced cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung) | 12.5 |
| This compound | HT-29 (colon) | 10.0 |
| Combretastatin-A4 (Standard) | A549 (lung) | 15.0 |
The compound exhibited an IC50 value of 10.0 µM against HT-29 cells, indicating potent antiproliferative activity compared to standard drugs like Combretastatin-A4, which had an IC50 of 15.0 µM .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial effects. A study on related benzofuran derivatives reported strong antibacterial activity against various strains of bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.4 |
| Escherichia coli | 8.0 |
| Klebsiella pneumoniae | 16.0 |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
- Antimicrobial Action: It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death.
- Receptor Interaction: The compound can interact with specific cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives, including this compound:
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy .
Case Study 2: Antibacterial Properties
A clinical microbiology study tested the antibacterial effects of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential application in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
